Solvolysis Rate Constants in 50% Ethanol at 45.0 °C – Head-to-Head Kinetic Comparison
The unsubstituted indan-2-yl benzenesulfonate (target compound, Z=H) displays a solvolysis rate constant (k × 10⁵ s⁻¹) of 6.52 in 50% v/v aqueous ethanol at 45.0 °C, measured by conductometric methods [1]. This places the benzenesulfonate leaving group between the slower p-methylbenzenesulfonate (tosylate, k = 3.96) and the faster p-chlorobenzenesulfonate (k = 20.5) and p-nitrobenzenesulfonate (k = 162.6) [1]. The 1.65-fold rate enhancement over the tosylate analogue, and the 24.9-fold retardation relative to the p-nitro analogue, are derived from differences in the Hammett σ values of the sulfonate substituent (σₚ‑H = 0; σₚ‑Me = –0.170; σₚ‑NO₂ = 0.778) [1].
| Evidence Dimension | Solvolysis rate constant (k × 10⁵ s⁻¹) in 50% EtOH at 45.0 °C |
|---|---|
| Target Compound Data | 6.52 (Z=H, benzenesulfonate) |
| Comparator Or Baseline | p-Toluenesulfonate (tosylate, Z=p-Me): 3.96; p-Chlorobenzenesulfonate (Z=p-Cl): 20.5; p-Nitrobenzenesulfonate (Z=p-NO₂): 162.6 |
| Quantified Difference | 1.65× faster than tosylate; 3.14× slower than p-Cl; 24.9× slower than p-NO₂ |
| Conditions | 50% v/v aqueous ethanol, 45.0 °C, conductometric determination, 5-Y = H |
Why This Matters
For synthetic chemists, the benzenesulfonate provides a kinetically intermediate leaving group that enables faster conversion than the commonly employed tosylate while avoiding the excessive lability (and associated storage/handling challenges) of the p-nitrobenzenesulfonate, offering a tunable reactivity window for reaction optimisation.
- [1] I. Lee, Y. S. Lee, B.-S. Lee, H. W. Lee, Solvolysis Mechanism of Indan-2-yl Arenesulfonates, J. Chem. Soc., Perkin Trans. 2, 1993, 1441–1445. Rate data from Table 1. View Source
